2-Phenyl-2,5-diazabicyclo[2.2.1]heptane
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Overview
Description
2-Phenyl-2,5-diazabicyclo[221]heptane is a bicyclic compound that contains two nitrogen atoms and a phenyl group
Mechanism of Action
- The primary targets of DBH are not explicitly mentioned in the literature. However, it’s essential to recognize that DBH’s structure contains a bicyclo[2.2.1]heptane core, which is a privileged molecular structure found in various bioactive natural products and drug candidates .
Target of Action
Biochemical Analysis
Biochemical Properties
2-Phenyl-2,5-diazabicyclo[2.2.1]heptane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The interaction between this compound and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been observed to interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By influencing this pathway, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, studies have demonstrated that this compound can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule’s function. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that this compound remains stable for extended periods under controlled conditions, but its stability can be compromised in the presence of light or heat. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on physiological processes becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites. The compound also interacts with cofactors such as NADPH, which are essential for the enzymatic reactions. The metabolic flux of this compound can influence the levels of other metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. The distribution of this compound is influenced by factors such as lipid solubility and the presence of binding sites on cellular membranes .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing this compound to these compartments. The localization of this compound within these organelles can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with a nitrogen-containing reagent. One common method involves the use of a triketopiperazine derivative, which undergoes an asymmetric Michael addition to an enone, followed by ring closure to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-Phenyl-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different substitution patterns.
2,5-Diazabicyclo[2.2.1]heptane: Lacks the phenyl group, leading to different chemical and biological properties.
Uniqueness
2-Phenyl-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of the phenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-phenyl-2,5-diazabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9/h1-5,9,11-12H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYXZPLBADDTQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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